![molecular formula C9H9ClF2O2S B2727141 [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride CAS No. 1891900-27-8](/img/structure/B2727141.png)
[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1891900-27-8 . It has a molecular weight of 254.68 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClF2O2S/c1-9(11,12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 254.68 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Decomposition Studies
- Synthesis Processes : Research by Zhu and Desmarteau (1993) in "Inorganic Chemistry" explored the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride. This study contributes to understanding the chemical pathways and stability of similar sulfonyl compounds (Shizheng Zhu & D. Desmarteau, 1993).
Structural and Spectroscopic Analysis
- Molecular Structure Analysis : A 1973 study in the "Journal of Chemical Physics" by M. Hargittai and I. Hargittai examined the molecular structure of methane sulfonyl chloride in vapors, providing insights into the structural aspects of related sulfonyl chlorides (M. Hargittai & I. Hargittai, 1973).
- Spectroscopic Studies : Research by Binkowska et al. (2001) in the "Journal of Molecular Structure" conducted spectroscopic studies on complexes involving similar phenylsulfonyl compounds, which can be extrapolated to understand the behavior of this compound (I. Binkowska et al., 2001).
Chemical Reactions and Applications
- Chemical Reactivity and Applications : A study in "Organic Letters" by Brandon R. Rosen et al. (2011) discussed the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a process relevant to the reactivity and potential applications of this compound in synthesis (Brandon R. Rosen et al., 2011).
Additional Relevant Research
- Further Studies : Additional studies, such as those by D. Craig et al. (2000) in "Synlett" and G. M. Buchan and G. G. Cameron (1978) in "Polymer," provide further insight into the reactions and potential applications of phenylsulfonyl compounds, which are chemically related to this compound. These studies contribute to a broader understanding of its chemical behavior and utility in various scientific fields (D. Craig et al., 2000), (G. M. Buchan & G. G. Cameron, 1978).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These precautionary statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2S/c1-9(11,12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSVMBACPVCXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.